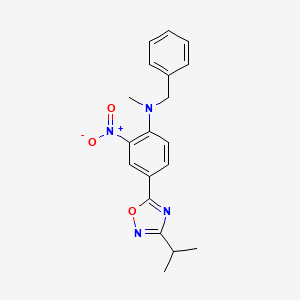
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is known for its unique chemical structure and properties, which make it suitable for a wide range of applications.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have an impact on the functioning of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline are still being studied. However, studies have suggested that this compound may have an impact on the activity of certain enzymes and neurotransmitters, which may be responsible for its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. It also has a unique chemical structure and properties, which make it suitable for a wide range of applications. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline. One direction is to further explore its potential use as an anticancer agent and its mechanism of action. Another direction is to study its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to explore its potential use in agriculture and material science. Finally, the toxicity of this compound needs to be further studied to determine its safety for use in various applications.
Métodos De Síntesis
The synthesis of N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline involves the reaction of benzylamine, 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, and 2-nitro-4-methylbenzenediazonium tetrafluoroborate in the presence of a base such as triethylamine. The reaction yields N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline as a yellow solid with a high yield and purity.
Aplicaciones Científicas De Investigación
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has been studied extensively for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has been shown to have insecticidal properties, making it a potential alternative to conventional insecticides. In material science, this compound has been studied for its potential use in the development of organic electronic devices.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(2)18-20-19(26-21-18)15-9-10-16(17(11-15)23(24)25)22(3)12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVAQQICACZATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methyl-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

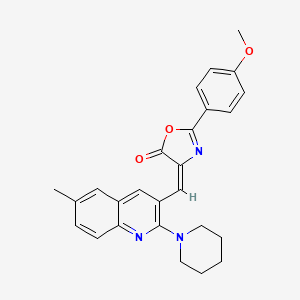


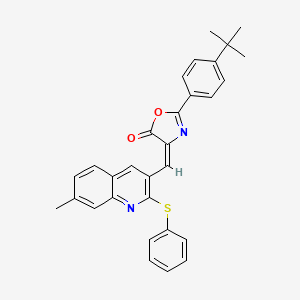
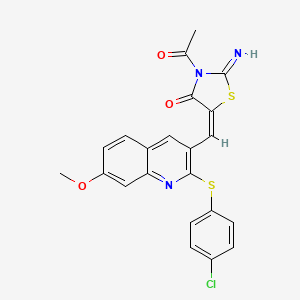
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)
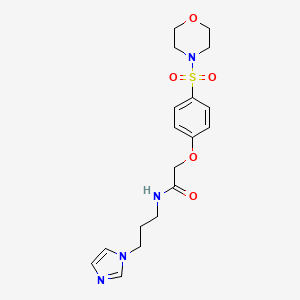
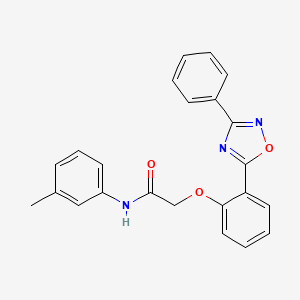
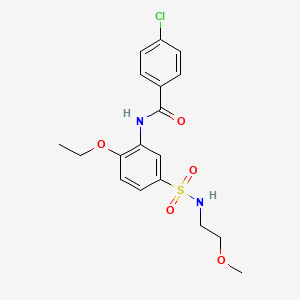
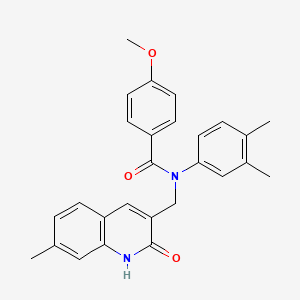
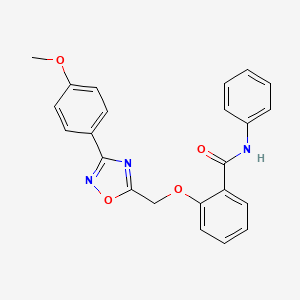

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)